

Physical properties of 4-(furan-2-yl)benzyl alcohol

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Compound of Interest

Compound Name: *[4-(2-Furyl)phenyl]methanol*

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An In-depth Technical Guide to the Physical Properties of 4-(furan-2-yl)benzyl alcohol

Abstract: 4-(furan-2-yl)benzyl alcohol is a bi-aryl compound featuring both a phenyl and a furan ring, structural motifs prevalent in numerous pharmacologically active molecules. A thorough understanding of its physical properties is a prerequisite for its advancement in any research and development pipeline, from synthesis and purification to formulation and preclinical evaluation. As experimental data for this specific molecule is not widely published, this guide provides a comprehensive framework for its characterization. We will detail the necessary experimental protocols, predict expected outcomes based on analogous structures, and explain the scientific rationale behind each characterization step. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of how to approach the physical characterization of novel chemical entities.

Molecular Structure and In Silico Predictions

The foundational step in characterizing any molecule is to understand its structure. 4-(furan-2-yl)benzyl alcohol possesses a molecular formula of $C_{11}H_{10}O_2$ and a molecular weight of 174.19 g/mol. The structure consists of a central benzene ring substituted at the 1- and 4-positions with a hydroxymethyl group ($-CH_2OH$) and a furan-2-yl group, respectively.

The hydroxymethyl group introduces polarity and the capacity for hydrogen bonding, which will significantly influence properties like melting point, boiling point, and solubility. The furan and phenyl rings contribute to the molecule's aromaticity and potential for π - π stacking interactions in the solid state.

Caption: 2D Molecular Structure of 4-(furan-2-yl)benzyl alcohol.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Significance in Drug Development
Molecular Weight	174.19 g/mol	Influences diffusion, absorption, and adherence to guidelines like Lipinski's Rule of Five.
XLogP3	~2.0 - 2.5	Predicts lipophilicity, affecting membrane permeability and solubility. A value in this range suggests moderate lipophilicity.
Hydrogen Bond Donors	1 (from -OH)	Key for receptor binding interactions and aqueous solubility. [1]
Hydrogen Bond Acceptors	2 (one from -OH, one from furan O)	Important for solubility and target binding. [1]
Topological Polar Surface Area (TPSA)	33.4 Å ²	Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Core Physical Properties: Experimental Determination

The following sections outline the standard methodologies for determining the fundamental physical properties of a new chemical entity like 4-(furan-2-yl)benzyl alcohol.

Appearance, State, and Odor

Based on analogous structures such as 4-methylbenzyl alcohol (solid) and benzyl alcohol (liquid), 4-(furan-2-yl)benzyl alcohol is predicted to be a white to off-white solid or a high-boiling

point liquid at standard temperature and pressure.[2][3][4][5][6] It may possess a faint, aromatic odor, characteristic of many benzyl derivatives.[3][6][7][8]

Melting Point (MP)

The melting point is a critical indicator of purity. A sharp melting range (typically $<1^{\circ}\text{C}$) suggests a highly pure compound, while a broad range indicates the presence of impurities.

Expected Range: Given the melting points of similar compounds like 4-methylbenzyl alcohol ($59\text{-}61^{\circ}\text{C}$) and 4-nitrobenzyl alcohol ($92\text{-}94^{\circ}\text{C}$), the melting point of 4-(furan-2-yl)benzyl alcohol is expected to fall within a $50\text{-}100^{\circ}\text{C}$ range, influenced by the planarity and potential for crystal packing interactions imparted by the furan ring.[2][9]

Experimental Protocol: Capillary Melting Point Determination

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.
- **Loading:** Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap gently to pack the sample into the sealed end, aiming for a column height of 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Measurement:**
 - Heat rapidly to about $15\text{-}20^{\circ}\text{C}$ below the expected melting point.
 - Decrease the heating rate to $1\text{-}2^{\circ}\text{C}$ per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2)..
- **Reporting:** The melting point is reported as the range $T_1 - T_2$.

Boiling Point (BP)

The boiling point is a key property for purification by distillation and provides insight into the volatility of the compound.

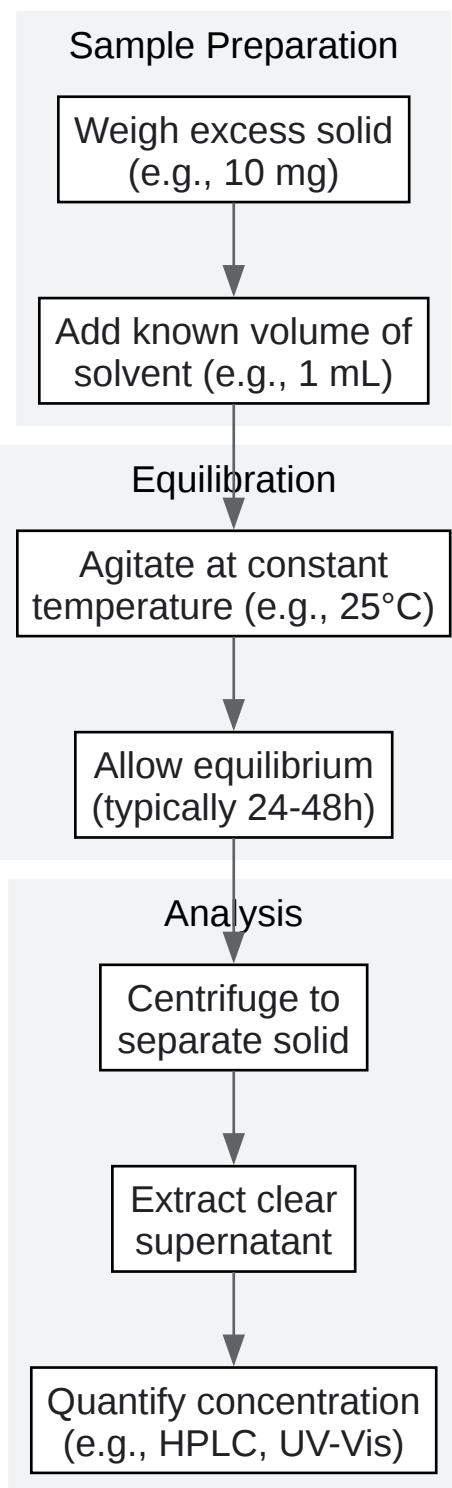
Expected Range: Benzyl alcohol boils at approximately 205°C.[4][7][8][10] Due to the increased molecular weight and potential for stronger intermolecular forces from the furan moiety, the boiling point of 4-(furan-2-yl)benzyl alcohol is expected to be significantly higher, likely >250°C at atmospheric pressure. It may be more practical to determine the boiling point under reduced pressure to prevent decomposition.

Solubility

Solubility is one of the most important physical properties for a drug candidate, directly impacting its formulation, administration routes, and bioavailability.

Expected Solubility Profile:

- **Aqueous Solubility:** The presence of the polar hydroxyl group suggests some solubility in water, though this will be limited by the large, nonpolar bi-aryl framework. Benzyl alcohol has a moderate water solubility of about 4 g/100 mL.[3][6] The larger size of 4-(furan-2-yl)benzyl alcohol will likely result in lower aqueous solubility.
- **Organic Solvents:** The compound is expected to be readily soluble in common polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, and moderately soluble in less polar solvents like dichloromethane and chloroform.[7][11]

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Caption: Workflow for Experimental Solubility Determination.

Experimental Protocol: Shake-Flask Solubility Assay

- Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
- Calculation: The solubility is expressed in units such as mg/mL or μ g/mL.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of the molecule, confirming its identity and structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

- \sim 3300-3400 cm^{-1} (broad): O-H stretching vibration from the alcohol group. This is a key diagnostic peak.[12][13]
- \sim 3100-3000 cm^{-1} (medium): Aromatic and furan C-H stretching.
- \sim 1600, 1500, 1450 cm^{-1} (variable): C=C stretching vibrations within the aromatic and furan rings.
- \sim 1050-1150 cm^{-1} (strong): C-O stretching vibration of the primary alcohol.

- $\sim 1015 \text{ cm}^{-1}$: Characteristic C-O-C stretching of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

^1H NMR (Proton NMR)

- $\sim 7.6 \text{ ppm}$ (singlet or doublet): Proton on the furan ring adjacent to the oxygen (position 5).
- $\sim 7.3\text{-}7.5 \text{ ppm}$ (multiplet, 4H): Protons on the central benzene ring. Due to the substitution pattern, this will likely appear as two distinct doublets.
- $\sim 6.5 \text{ ppm}$ (doublet of doublets): Proton on the furan ring at position 4.
- $\sim 6.4 \text{ ppm}$ (doublet): Proton on the furan ring at position 3.
- $\sim 4.7 \text{ ppm}$ (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.[14]
- $\sim 2.0\text{-}3.0 \text{ ppm}$ (broad singlet, 1H): Hydroxyl proton (-OH). This peak's position is variable and can be confirmed by a D₂O exchange experiment.[14]

^{13}C NMR (Carbon NMR)

- $\sim 153 \text{ ppm}$: Carbon of the furan ring attached to the benzene ring.
- $\sim 143 \text{ ppm}$: Carbon of the furan ring at position 5.
- $\sim 140\text{-}145 \text{ ppm}$: Quaternary carbons of the benzene ring.
- $\sim 125\text{-}130 \text{ ppm}$: CH carbons of the benzene ring.
- $\sim 112 \text{ ppm}$ & $\sim 108 \text{ ppm}$: CH carbons of the furan ring.
- $\sim 64 \text{ ppm}$: Methylene carbon (-CH₂-) of the benzyl group.[15]

Conclusion

The physical properties of 4-(furan-2-yl)benzyl alcohol dictate its behavior from the reaction flask to potential in vivo applications. While published data is scarce, a systematic approach utilizing established experimental protocols and predictive analysis based on analogous structures provides a robust framework for its complete characterization. The determination of its melting point, boiling point, solubility profile, and spectroscopic fingerprints are essential, non-negotiable steps in the research and development process. This guide provides the necessary theoretical grounding and practical methodologies for scientists to confidently undertake the characterization of this and other novel chemical entities.

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